molecular formula C7H18Cl2N2O2 B1458780 Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride CAS No. 1956386-55-2

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride

Cat. No.: B1458780
CAS No.: 1956386-55-2
M. Wt: 233.13 g/mol
InChI Key: NMRRDLGOFZRYMX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2O2 and its molecular weight is 233.13 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride, also known as a derivative of the amino acid L-arginine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is notable for its structural features that may contribute to various pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C6H15Cl2N3O2\text{C}_6\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}_2

This compound contains an amino group that is crucial for its interaction with biological systems. The presence of the methyl ester enhances its solubility and bioavailability.

Biological Activity

1. Antimicrobial Activity

Research has indicated that derivatives of amino acids, including this compound, exhibit varying degrees of antimicrobial activity. A study demonstrated that certain structural modifications in amino acid derivatives could enhance their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the introduction of specific functional groups can significantly affect the compound's efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerateSignificant

2. Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests a possible therapeutic role in treating conditions characterized by inflammation .

3. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Research indicates that it may help in mitigating oxidative stress and neuronal apoptosis, making it a candidate for further studies in neurodegenerative diseases . The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacteria. The results showed:

  • Inhibition Zone Diameter : The compound exhibited an inhibition zone ranging from 12 mm to 20 mm against various strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 50 µg/mL to 100 µg/mL, indicating significant antimicrobial potential.

Neuroprotection in Animal Models

A recent animal model study explored the neuroprotective effects of this compound in mice subjected to induced oxidative stress. Key findings included:

  • Reduction in Neuronal Loss : Treated mice showed a significant reduction in neuronal loss compared to controls.
  • Behavioral Improvements : Behavioral assays indicated improved cognitive function in treated groups.

Scientific Research Applications

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride exhibits several biological activities that make it a valuable compound in pharmacology and medicinal chemistry:

  • Antimicrobial Activity
    • The compound shows moderate antimicrobial activity against Gram-positive bacteria and significant activity against Gram-negative bacteria. Studies indicate that structural modifications can enhance these properties.
    Compound Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria
    This compoundModerateSignificant
  • Anti-inflammatory Effects
    • In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions.
  • Neuroprotective Effects
    • Research indicates that this compound may mitigate oxidative stress and neuronal apoptosis, making it a candidate for neurodegenerative disease therapies. Mechanistically, it modulates signaling pathways related to cell survival.

Antimicrobial Efficacy Study

In a controlled laboratory setting, this compound was tested against various bacterial strains:

  • Inhibition Zone Diameter : Ranged from 12 mm to 20 mm.
  • Minimum Inhibitory Concentration (MIC) : Values between 50 µg/mL to 100 µg/mL were observed, indicating significant antimicrobial potential.

Neuroprotection in Animal Models

A study involving mice subjected to induced oxidative stress evaluated the neuroprotective effects of this compound:

  • Reduction in Neuronal Loss : Treated mice exhibited significantly less neuronal loss compared to control groups.
  • Behavioral Improvements : Cognitive function assessments indicated enhancements in treated groups.

Synthesis and Research Applications

This compound is also utilized as an intermediate in drug synthesis due to its functional groups that facilitate various chemical reactions. Its versatility allows for modifications that can lead to new therapeutic agents.

Properties

IUPAC Name

methyl 4-amino-2-(2-aminoethyl)butanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(2-4-8)3-5-9;;/h6H,2-5,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRRDLGOFZRYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride
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Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride
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Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride
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Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride
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Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride
Reactant of Route 6
Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.